molecular formula C18H10ClF3O2S B5468513 (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B5468513
M. Wt: 382.8 g/mol
InChI Key: KKELUGZUYULYMJ-QPJJXVBHSA-N
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Description

(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, a thiophene ring, and a prop-2-en-1-one moiety. The presence of chlorine and trifluoromethyl groups adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation can be achieved using reagents like chlorine gas and trifluoromethyl iodide, respectively.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The final step involves coupling the furan and thiophene rings with the prop-2-en-1-one moiety using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-en-1-one moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and thiophene rings.

    Reduction Products: Reduced forms of the prop-2-en-1-one moiety.

    Substitution Products: Compounds with nucleophiles replacing chlorine or trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Medicine

    Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-1-(thiophen-2-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Diversity: The combination of furan, thiophene, and prop-2-en-1-one moieties, along with chlorine and trifluoromethyl groups, makes it unique compared to simpler aromatic compounds.

    Chemical Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3O2S/c19-14-6-3-11(18(20,21)22)10-13(14)16-8-5-12(24-16)4-7-15(23)17-2-1-9-25-17/h1-10H/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKELUGZUYULYMJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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